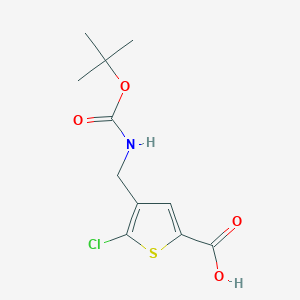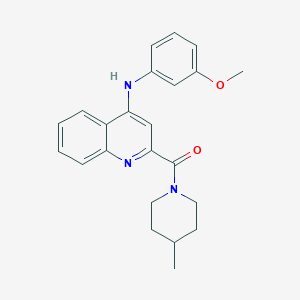
(4-((3-甲氧基苯基)氨基)喹啉-2-基)(4-甲基哌啶-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone, is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The related compounds synthesized and evaluated in the provided studies include various derivatives of quinolin-2-yl methanone, which have shown to possess properties such as inhibition of transforming growth factor-beta signaling , antiproliferative activities against cancer cell lines , and potential antiviral activity .
Synthesis Analysis
The synthesis of related quinolin-2-yl methanone derivatives involves multiple steps, starting from substituted anilines. For instance, the synthesis of 4-methoxy-1H-quinolin-2-ones was achieved through a three-step process involving the reaction of substituted aniline with malonic acid and phosphorous oxychloride, followed by treatment with sodium methoxide and glacial acetic acid . Similarly, other studies have reported the synthesis of complex quinoline derivatives through multi-step reactions, including cyclocondensation and dehydration reactions .
Molecular Structure Analysis
The molecular structure of quinolin-2-yl methanone derivatives is characterized using various analytical techniques such as Mass spectrometry, FT-IR, and NMR spectroscopy. These techniques confirm the purity and elucidate the structure of the synthesized compounds . Additionally, computational methods like density functional theory (DFT) are employed to optimize the structure and analyze the stability and intermolecular charge transfer of these molecules .
Chemical Reactions Analysis
The chemical reactivity of quinolin-2-yl methanone derivatives is influenced by the substituents on the quinoline and methanone moieties. The biological data suggests that these compounds can interact with specific protein domains, such as the ATP-binding pocket of kinase domains, which is crucial for their inhibitory activity . The antiproliferative activity of these compounds against various cancer cell lines also indicates their potential to induce cell cycle arrest and cell death .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-2-yl methanone derivatives are determined through empirical analysis and computational calculations. The C, H, and N analysis confirms the purity, while computational methods provide insights into the electronic properties, such as the energy levels of HOMO-LUMO orbitals and Mulliken atomic charges . These properties are essential for understanding the pharmacokinetic behavior and the molecular interactions of these compounds with biological targets .
科学研究应用
合成和化学性质
关于与 (4-((3-甲氧基苯基)氨基)喹啉-2-基)(4-甲基哌啶-1-基)甲苯酮 相似的化合物的科学研究的一个基本方面涉及它们的合成及其化学性质的探索。例如,Largeron 和 Fleury (1998) 的工作展示了一种方便的两步一锅电化学合成新型 8-氨基-1,4-苯并恶嗪衍生物的方法,从相关的化合物开始,展示了有机化学中创新合成途径的潜力 (Largeron 和 Fleury,1998)。类似地,Janin、Bisagni 和 Carrez (1993) 探索了苯并[h]喹啉衍生物的合成,通过涉及结构相似的化合物的反应,得到具有潜在生物活性的产物 (Janin、Bisagni 和 Carrez,1993)。
光谱性质和荧光
对相关的喹啉和苯并恶嗪衍生物的光谱性质的研究提供了对它们在材料科学和生物成像中的潜在应用的见解。Al-Ansari (2016) 研究了 3-氨基取代的噻吩并[2,3-b]吡啶/喹啉-2-基)(苯基)甲苯酮的电子吸收、激发和荧光性质,揭示了它们在各种溶剂中的双重荧光和电荷转移特性,这可能对设计荧光探针和传感器产生影响 (Al-Ansari,2016)。
药理学特征
此外,已评估与 (4-((3-甲氧基苯基)氨基)喹啉-2-基)(4-甲基哌啶-1-基)甲苯酮 在结构上相似的化合物,以了解它们的药理学特征。Lavreysen 等人 (2004) 研究了该化合物作为选择性代谢型谷氨酸 (mGlu) 1 受体拮抗剂的特性,表明喹啉衍生物在神经系统疾病中具有潜在的治疗应用 (Lavreysen 等人,2004)。
抗癌活性
喹啉衍生物的合成和抗癌活性评估代表了另一个重要的研究领域。曾等人 (2013) 合成了 3-苯基喹啉基查耳酮衍生物并评估了它们的抗增殖活性,确定了对非小细胞肺癌和乳腺癌具有有效活性的化合物。这表明了喹啉衍生物在肿瘤学研究和治疗策略中的潜力 (曾等人,2013)。
未来方向
作用机制
Target of Action
The primary targets of the compound (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone are currently unknown. The compound is a quinoline derivative, and quinoline compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function . The specific mode of action of this compound would depend on its particular targets.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict the exact biochemical pathways it may affect.
属性
IUPAC Name |
[4-(3-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-10-12-26(13-11-16)23(27)22-15-21(19-8-3-4-9-20(19)25-22)24-17-6-5-7-18(14-17)28-2/h3-9,14-16H,10-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJGUBMIMCORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




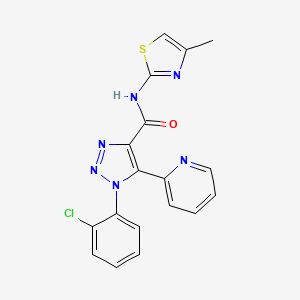
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)
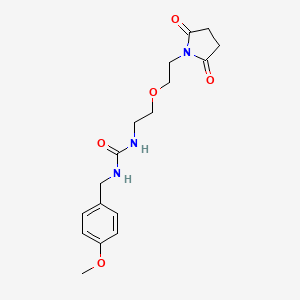

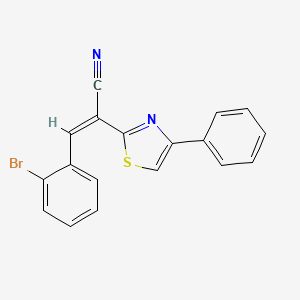
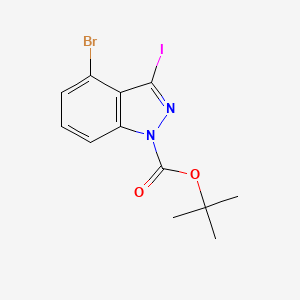
![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
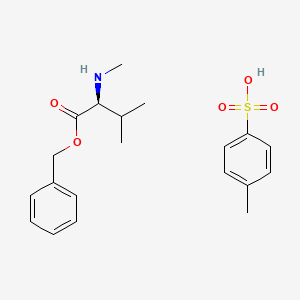
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
